COTI-2: A Technical Overview of a Novel Dual-Action Anti-Cancer Agent
COTI-2: A Technical Overview of a Novel Dual-Action Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
COTI-2 is a third-generation thiosemicarbazone demonstrating significant potential as a targeted anti-cancer therapeutic. Its novel dual-action mechanism, which involves the reactivation of mutant tumor suppressor protein p53 and the inhibition of the PI3K/AKT/mTOR signaling pathway, positions it as a promising candidate for a range of malignancies. This technical guide provides a comprehensive overview of COTI-2's chemical structure, molecular mechanisms, preclinical efficacy, and the methodologies of key experimental procedures used in its evaluation.
Chemical Structure and Properties
COTI-2 is a small molecule with a well-defined chemical structure. Its identity is confirmed by its IUPAC name, SMILES string, molecular formula, and CAS number.
| Identifier | Value |
| IUPAC Name | N-[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]-4-pyridin-2-ylpiperazine-1-carbothioamide[1] |
| SMILES | C1CC2=C(/C(=N/NC(=S)N3CCN(CC3)C4=CC=CC=N4)/C1)N=CC=C2[1] |
| Molecular Formula | C₁₉H₂₂N₆S[1][2] |
| Molecular Weight | 366.48 g/mol [3][4] |
| CAS Number | 1039455-84-9[1][2] |
Mechanism of Action
COTI-2 exhibits a unique dual mechanism of action, targeting two critical pathways frequently dysregulated in cancer.
Reactivation of Mutant p53
The tumor suppressor protein p53 is mutated in over 50% of human cancers, leading to uncontrolled cell growth. COTI-2 has been shown to restore the wild-type conformation and function of mutant p53.[3][5] This reactivation is thought to occur through the binding of COTI-2 to the mutated p53 protein, inducing a conformational change that allows it to properly fold and execute its tumor-suppressive functions, including the induction of apoptosis.[1] Some evidence also suggests that COTI-2 may act as a zinc metallochaperone, replenishing zinc ions that are crucial for the structural integrity and function of p53.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. COTI-2 has been demonstrated to inhibit this pathway, contributing to its anti-tumor effects.[1][3] By targeting this pathway, COTI-2 can induce apoptosis in cancer cells where this pathway is overexpressed, independent of their p53 status.
Preclinical Efficacy: In Vitro Data
COTI-2 has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cell lines with p53 mutations.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | Mutant | 0.56 | [1] |
| 5637 | Bladder Cancer | Mutant | 0.526 | [2] |
| T24 | Bladder Cancer | Mutant | 0.532 | [2] |
| TNBC cell lines | Triple-Negative Breast Cancer | Mutant | Lower than p53 WT | [6] |
| U87-MG | Glioblastoma | Wild-Type | Not specified, but showed superior activity to cisplatin and BCNU | [7] |
| SNB-19 | Glioblastoma | Mutant | Not specified, but showed superior activity to cisplatin and BCNU | [7] |
| SHP-77 | Small Cell Lung Cancer | Mutant | Not specified, but induced apoptosis at IC50 concentrations | [7] |
Clinical Trial Data
A Phase I clinical trial (NCT02433626) has evaluated the safety, tolerability, and preliminary efficacy of COTI-2 in patients with recurrent gynecologic cancers and other advanced malignancies.
| Parameter | Finding | Reference |
| Study Phase | Phase I | [3][8] |
| Patient Population | Recurrent gynecological cancers, HNSCC, colorectal, lung, pancreatic cancer | [8] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 abdominal pain, sensory peripheral neuropathy, neuralgia, myalgia at 1.0 mg/kg and 1.7 mg/kg | [3] |
| Recommended Phase II Dose (RP2D) | 1.0 mg/kg for gynecologic cancer | [3] |
| Pharmacokinetics (Tmax) | 15-90 minutes | [3] |
| Pharmacokinetics (Half-life) | 8-10 hours | [3] |
| Preliminary Efficacy | Of 15 evaluable patients, 1 showed stable disease, 4 had stable target lesions, and 5 had stable non-target lesions | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of COTI-2.
Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microplate
-
Cancer cell lines of interest
-
Complete cell culture medium
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COTI-2 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of COTI-2 for the desired time period (e.g., 72 hours). Include vehicle-only controls.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
p53 Conformation Analysis (Immunofluorescent Staining)
This technique is used to visualize the conformational state of the p53 protein within cells.
Materials:
-
Cells cultured on coverslips
-
COTI-2 stock solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies: PAb1620 (wild-type p53 specific) and PAb240 (mutant p53 specific)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with COTI-2 for the desired time.
-
Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Primary Antibody Incubation: Incubate the cells with either PAb1620 or PAb240 primary antibody.
-
Secondary Antibody Incubation: After washing, incubate with the appropriate fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. An increase in PAb1620 staining and a decrease in PAb240 staining indicate a shift towards the wild-type conformation.
PI3K/AKT/mTOR Pathway Analysis (Western Blot)
Western blotting is used to detect and quantify the levels of specific proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cell lysates from COTI-2 treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, and downstream effectors (e.g., p70S6K, 4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and control cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the ratio of phosphorylated to total protein for key pathway components indicates inhibition.
p53 DNA Binding Analysis (Chromatin Immunoprecipitation - ChIP)
ChIP is used to determine if the reactivated p53 binds to the promoter regions of its target genes.
Materials:
-
COTI-2 treated and control cells
-
Formaldehyde (for cross-linking)
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Lysis and sonication buffers
-
Anti-p53 antibody
-
Protein A/G magnetic beads
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Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for p53 target gene promoters (e.g., p21, PUMA)
-
qPCR machine and reagents
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-p53 antibody, followed by the addition of protein A/G beads to pull down the p53-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known p53 target genes. An enrichment of these DNA sequences in the COTI-2 treated samples compared to controls indicates increased p53 binding.
References
- 1. researchhub.com [researchhub.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
